
4-(Allyloxy)-3-ethoxybenzaldehyde
Overview
Description
4-Allyloxybenzaldehyde is a chemical compound with the linear formula H2C=CHCH2OC6H4CHO . It has a molecular weight of 162.19 . It can be prepared by reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base .
Synthesis Analysis
The synthesis of 4-Allyloxybenzaldehyde involves reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base . In another study, 4-allyloxy-2-hydroxybenzophenone (AHB) with polar functional groups and a conjugated structure was grafted onto polypropylene via melt grafting to improve its electrical properties .
Molecular Structure Analysis
The molecular structure of 4-Allyloxybenzaldehyde is represented by the InChI key TYNJQOJWNMZQFZ-UHFFFAOYSA-N . The canonical SMILES string for this compound is C=CCOC1=CC=C(C=C1)C=O .
Chemical Reactions Analysis
4-Allyloxybenzaldehyde can undergo chemoselective dithioacetalization in the presence of cobalt (II)chloride . It may also be used in the preparation of various compounds .
Physical And Chemical Properties Analysis
4-Allyloxybenzaldehyde has a refractive index of n20/D 1.568 (lit.) and a density of 1.058 g/mL at 25 °C (lit.) . Its boiling point is 150-152 °C/18 mmHg (lit.) .
Scientific Research Applications
- Field : Material Science
- Summary : 4-allyloxy-2-hydroxybenzophenone (AHB), a compound with a similar structure, was grafted onto polypropylene (PP) to improve its electrical properties . This is because PP is prone to space charge accumulation under direct current (DC) electric stress, which limits its applications .
- Methods : The AHB was grafted onto PP via melt grafting. The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied .
- Results : The maximum grafting yield obtained under the optimal grafting conditions was 0.94%. Furthermore, when the grafting yield was 0.73%, the grafted PP effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength .
Application in High-Voltage Direct Current (HVDC) Cable Insulation
- Field : Biomedical Engineering
- Summary : A thermo- and pH-sensitive hydrogel, poly (β-CD-co-N-Isopropylacrylamide-co-IAM), was synthesized for drug delivery applications . The structure of β-cyclodextrin was introduced to poly (NIPAM-IAM) copolymers because of its cavity structure capable of encapsulating a variety of drug molecules .
- Methods : The hydrogels were synthesized by adding N,N’-methylenebisacrylamide as a cross-linking agent . The drug release of the newly synthesized hydrogels at 37 °C and different pH values, pH = 2 and pH = 7.4, was investigated using atorvastatin .
- Results : The drug release experimental result shows that poly (CD-NIPAM-IAM) as a drug carrier was pH-sensitive and has the largest release rate at pH = 7.4 at 37 °C, indicating it is useful to release drugs in a neutral or alkaline (intestinal) environment .
- Field : Textile Engineering
- Summary : A new Schiff base compound called (E)-1- ( (4- (allyloxy) benzyl) amino) imidazolidine-2,4-dione (AOBYID) was synthesized to obtain a highly efficient and durable antimicrobial agent on cotton fabrics .
- Methods : Cotton fabrics were finished with Schiff base compound via alkali-free thiol–ene click chemistry .
- Results : The results of this work were not provided in the source .
Application in Drug Delivery
Application in Antimicrobial Agent
- Field : Organic Chemistry
- Summary : A compound with a similar structure, 1-(Allyloxy)-4-bromobenzene, is a valuable building block for the synthesis of various organic compounds .
- Methods : The molecule can be incorporated into organic synthesis through various coupling reactions .
- Results : This leads to the development of functional organic compounds with specific properties .
Application in Organic Synthesis
Safety And Hazards
properties
IUPAC Name |
3-ethoxy-4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYGKIUUKNSJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393315 | |
| Record name | 4-(allyloxy)-3-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-3-ethoxybenzaldehyde | |
CAS RN |
225939-36-6 | |
| Record name | 3-Ethoxy-4-(2-propen-1-yloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225939-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(allyloxy)-3-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

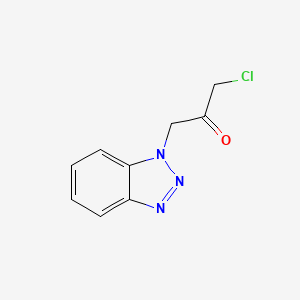
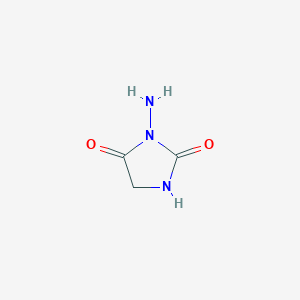

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)
![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)
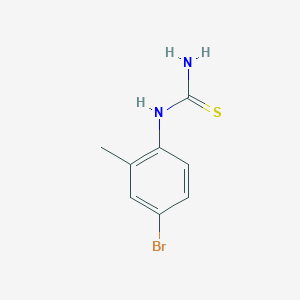
![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)

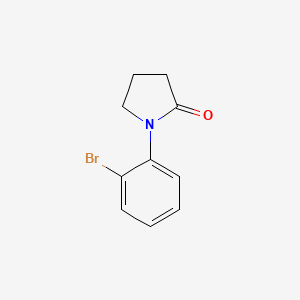

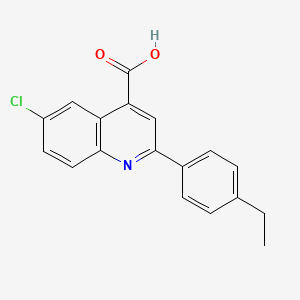
![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)

